molecular formula C21H17N3OS B11289781 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11289781
M. Wt: 359.4 g/mol
InChI Key: NTSQWGCCHOAKGB-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase by binding to its active site, thereby blocking its activity. This inhibition can lead to various downstream effects, including the modulation of cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its unique combination of the thiazolo[5,4-B]pyridine core with the benzamide group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3OS/c1-13-6-3-4-7-16(13)19(25)23-18-12-15(10-9-14(18)2)20-24-17-8-5-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25)

InChI Key

NTSQWGCCHOAKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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